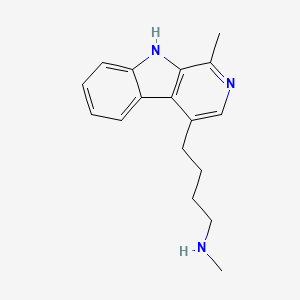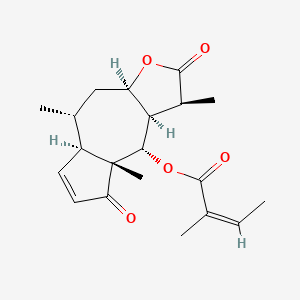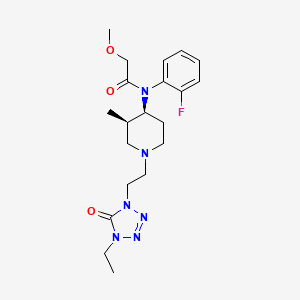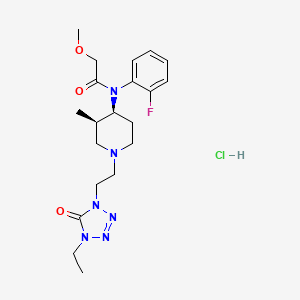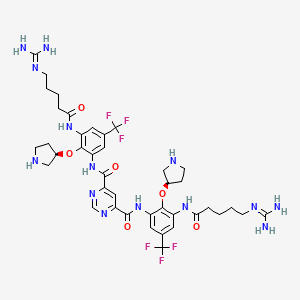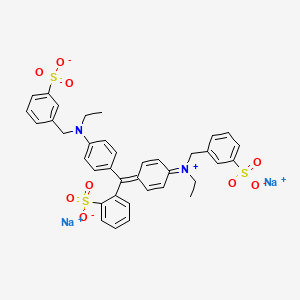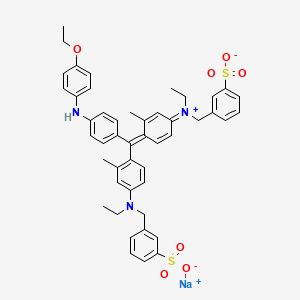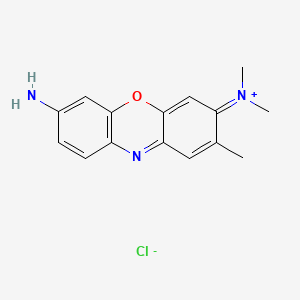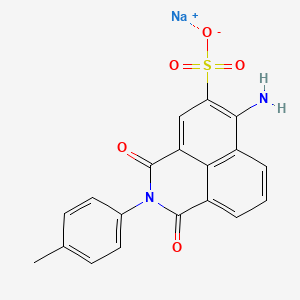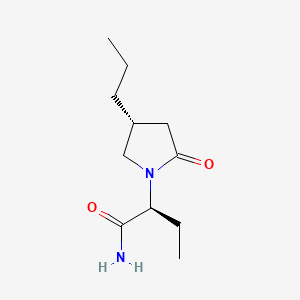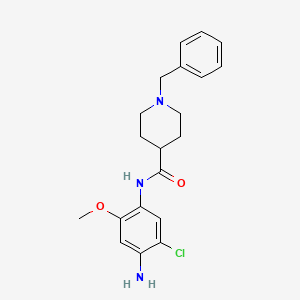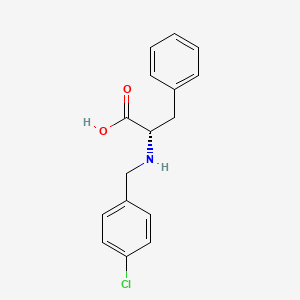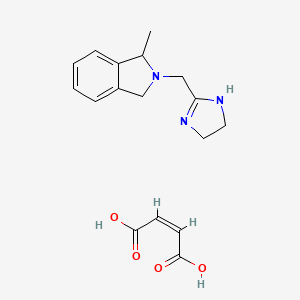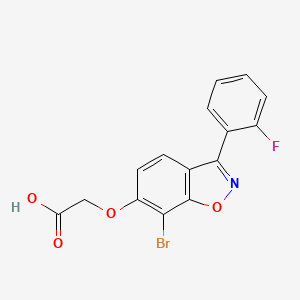
Brocrinat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brocrinat, also known as HP 522, is an active saluretic and has at least one site of action in the medullary ascending limb of Henle's loop; N1 from CA Vol 92 Form Index.
Applications De Recherche Scientifique
1. BROCA: A Learning Environment for Scientific Reasoning
- Overview : BROCA, a computerized learning environment, is designed for teaching conceptual patterns of scientific reasoning. It combines cognitive psychology and information theory to transition data into knowledge. This tool offers visual algorithms and adaptive prompting, aiding in the practice of scientific reasoning patterns.
- Significance : As an interactive cognitive tool, BROCA supports the development of scientific thinking and reasoning skills.
- Source : Carlson, 1996, Journal of Universal Computer Science.
2. Biomedical Resource Ontology (BRO) for Resource Discovery
- Overview : The Biomedical Resource Ontology (BRO) is utilized for the semantic annotation and discovery of biomedical resources, facilitating research in clinical and translational fields.
- Significance : BRO enhances the visibility and accessibility of diverse biomedical resources, promoting more streamlined and effective scientific research.
- Source : Tenenbaum et al., 2011, Journal of Biomedical Informatics.
3. BROCA as a Tool for Teaching Scientific Reasoning
- Overview : BROCA serves as a theory-driven learning tool that emphasizes mental processes in scientific reasoning. Its design integrates cognitive psychology with rhetorical theory.
- Significance : The tool provides a robust framework for understanding and practicing scientific reasoning, enhancing the educational process in scientific domains.
- Source : Carlson, 1998, FIE '98. 28th Annual Frontiers in Education Conference.
4. Applications in Quantum Dots Research
- Overview : Quantum dots research, focusing on fluorescent semiconductor nanocrystals, has evolved significantly, impacting both electronic materials science and biological applications.
- Significance : This research has led to advancements in single-molecule level studies, high-resolution cellular imaging, and in vivo observation of cell trafficking, contributing significantly to diagnostics and tumor targeting.
- Source : Michalet et al., 2005, Science.
5. Research on Culturing Brine Shrimp Artemia Salina
- Overview : This research focuses on the culturing problems of the brine shrimp, Artemia salina, which is significant in mariculture and environmental pollution studies.
- Significance : The study contributes to understanding the culturing techniques and environmental impact on Artemia salina, which is crucial for marine scientific research and aquaculture.
- Source : Sorgeloos, 2009, Journal of The World Aquaculture Society.
6. Bromate in Chlorinated Drinking Waters
- Overview : This study investigates the presence of bromate, a contaminant in sodium hypochlorite used for drinking water disinfection, across various U.S. water treatment plants.
- Significance : Understanding the impact of bromate contamination is crucial for assessing water quality and shaping future regulations in water treatment processes.
- Source : Weinberg et al., 2003, Environmental Science & Technology.
Propriétés
Numéro CAS |
72481-99-3 |
|---|---|
Nom du produit |
Brocrinat |
Formule moléculaire |
C15H9BrFNO4 |
Poids moléculaire |
366.14 g/mol |
Nom IUPAC |
2-[[7-bromo-3-(2-fluorophenyl)-1,2-benzoxazol-6-yl]oxy]acetic acid |
InChI |
InChI=1S/C15H9BrFNO4/c16-13-11(21-7-12(19)20)6-5-9-14(18-22-15(9)13)8-3-1-2-4-10(8)17/h1-6H,7H2,(H,19,20) |
Clé InChI |
QWOLGQYXAQSNAE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NOC3=C2C=CC(=C3Br)OCC(=O)O)F |
SMILES canonique |
C1=CC=C(C(=C1)C2=NOC3=C2C=CC(=C3Br)OCC(=O)O)F |
Apparence |
Solid powder |
Autres numéros CAS |
72481-99-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
acetic acid, ((7-bromo-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)- brocrinat HP 522 HP-522 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



